molecular formula C12H15N3 B8758986 1H-Benzimidazole, 1-(1-pyrrolidinylmethyl)-

1H-Benzimidazole, 1-(1-pyrrolidinylmethyl)-

Cat. No. B8758986
M. Wt: 201.27 g/mol
InChI Key: AUKUDHWDLULGGT-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a suspension of 1H-benzotriazole (10.0 g, 83.9 mmol) in water (84 mL) was added pyrrolidine 2 (6.3 mL, 226.6 mmol). After 10 minutes of vigorous stirring at room temperature, formaldehyde 37% aqueous solution was added. The reaction mixture was stirred for 1 hour, then the precipitate was filtered off, and washed with water to afford 1-pyrrolidin-1-ylmethyl-1H-benzoimidazole as an off-white solid. Yield: 14.58 g (85.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Name
pyrrolidine
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=N1.OCCN1CCN(C2C=CC([C:25]3[NH:34][C:33](=O)[C:32]4[C:27](=[CH:28][C:29](OC)=[CH:30][C:31]=4OC)[N:26]=3)=CC=2)CC1.C=O>O>[N:3]1([CH2:33][N:34]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[N:26]=[CH:25]2)[CH2:4][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
84 mL
Type
solvent
Smiles
O
Step Two
Name
pyrrolidine
Quantity
6.3 mL
Type
reactant
Smiles
OCCN1CCN(CC1)C1=CC=C(C=C1)C1=NC2=CC(=CC(=C2C(N1)=O)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 10 minutes of vigorous stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCCC1)CN1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.